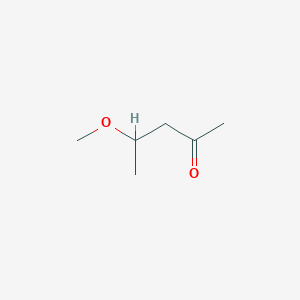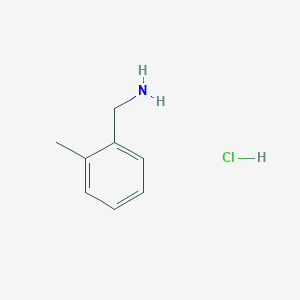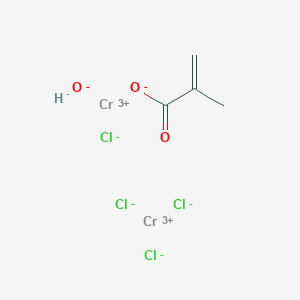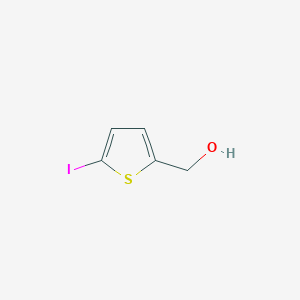
2-Chloro-1-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-phenylbutan-1-one (also known as chloroephedrone or 4-CEC) is a synthetic compound that belongs to the cathinone class of drugs. It is a designer drug that has gained popularity in recent years due to its stimulant effects. The compound is structurally similar to other cathinones such as mephedrone and methcathinone, which are known to have similar effects on the body.
作用機序
The mechanism of action of 2-Chloro-1-phenylbutan-1-one is similar to other cathinones. It acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in a feeling of euphoria and increased energy levels. The compound also has serotonergic effects, which can lead to feelings of empathy and sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-phenylbutan-1-one are similar to other cathinones. The compound increases the levels of dopamine and norepinephrine in the brain, which leads to a feeling of euphoria and increased energy levels. It also has serotonergic effects, which can lead to feelings of empathy and sociability. The compound has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
実験室実験の利点と制限
The advantages of using 2-Chloro-1-phenylbutan-1-one in lab experiments are that it is a synthetic compound that can be easily synthesized in the lab. It is also structurally similar to other cathinones, which makes it a useful tool for studying the effects of cathinones on the body. The limitations of using 2-Chloro-1-phenylbutan-1-one in lab experiments are that it is a designer drug that has not been extensively studied. Its effects on the body are not well understood, which makes it difficult to draw conclusions about its safety and efficacy.
将来の方向性
There are several future directions for the study of 2-Chloro-1-phenylbutan-1-one. One direction is to study its effects on the body in more detail. This includes studying its long-term effects on the brain and its potential for addiction. Another direction is to study its potential as a therapeutic agent. The compound has been found to have effects on the dopamine transporter, which makes it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Finally, future research could focus on developing new cathinone compounds that have more specific effects on the brain and body.
合成法
The synthesis of 2-Chloro-1-phenylbutan-1-one involves the reaction of 2-bromobutane with benzene in the presence of sodium amide to form 2-phenylbutane. This is followed by the reaction of 2-phenylbutane with thionyl chloride to form 2-chloro-1-phenylbutane. Finally, the reaction of 2-chloro-1-phenylbutane with methylamine or ethylamine in the presence of a catalyst such as lithium aluminum hydride or sodium borohydride produces 2-Chloro-1-phenylbutan-1-one.
科学的研究の応用
2-Chloro-1-phenylbutan-1-one has been used in scientific research as a tool to study the effects of cathinones on the body. It has been found to have similar effects to other cathinones such as mephedrone and methcathinone, which are known to have stimulant effects on the central nervous system. Studies have also shown that 2-Chloro-1-phenylbutan-1-one has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
特性
CAS番号 |
14313-57-6 |
|---|---|
製品名 |
2-Chloro-1-phenylbutan-1-one |
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC名 |
2-chloro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H11ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChIキー |
RWAKBGVDMQRDNA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CC=C1)Cl |
正規SMILES |
CCC(C(=O)C1=CC=CC=C1)Cl |
同義語 |
1-Butanone, 2-chloro-1-phenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)
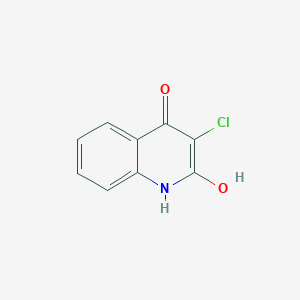
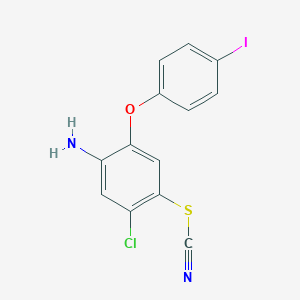
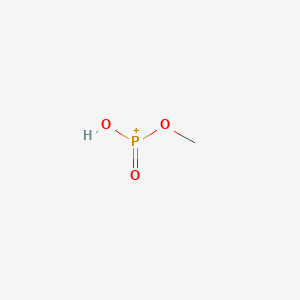
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
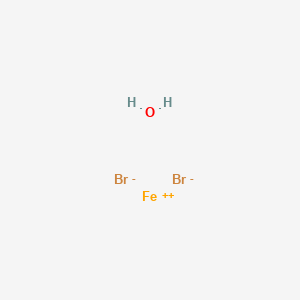
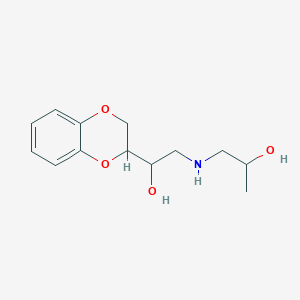
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
